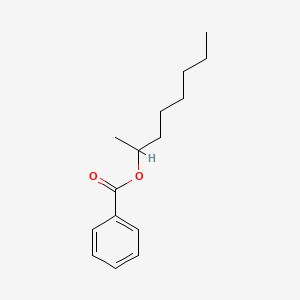

2-Octyl benzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Research

Benzoate esters are a significant class of organic compounds, characterized by the ester functional group formed from benzoic acid and an alcohol. foodb.caontosight.ai In research, these compounds are widely studied for their diverse applications, ranging from roles as fragrances and flavorings to their use as plasticizers and in pharmaceutical formulations. smolecule.comcymitquimica.com The chemical properties of benzoate esters, such as their characteristic odors and solubility in organic solvents, are dictated by the nature of the alcohol and the benzoic acid derivative used in their synthesis. ontosight.ai

The esterification reaction, typically between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a fundamental process in organic synthesis and is often used to produce benzoate esters. ontosight.aiijsdr.org Research into the synthesis of these esters continues to evolve, with methods like microwave-assisted synthesis being explored to improve reaction rates and yields. smolecule.comijsdr.org Furthermore, the biological activities of benzoate esters are a subject of ongoing investigation, with studies exploring their potential as antimicrobial agents and their interactions with biological systems. ontosight.airesearchgate.net The stability of the ester bond to hydrolysis is a key factor in these studies, influencing their metabolic fate and potential applications as prodrugs or soft drugs. nih.gov

Distinction and Significance of Octyl Benzoate Isomers in Chemical Research

The term "octyl benzoate" can refer to several isomers depending on the structure of the octyl group attached to the benzoate moiety. The specific point of attachment of the benzoate group to the eight-carbon chain of the octanol (B41247) determines the isomer and its distinct chemical and physical properties.

The most common isomer is n-octyl benzoate, also known as octyl benzoate, where the benzoate group is attached to the terminal carbon of a straight-chain octanol (octan-1-ol). nih.govebi.ac.uk In contrast, 2-Octyl benzoate features the benzoate group attached to the second carbon atom of the octyl chain, resulting from the esterification of benzoic acid with octan-2-ol. nih.govchemspider.com This structural difference, the position of the ester linkage, significantly influences the molecule's properties and reactivity.

Other isomers, such as those derived from branched octanols like 2-ethylhexanol, also exist and are utilized in various industrial applications. The specific isomeric structure is crucial as it affects properties like boiling point, viscosity, and solvent characteristics, which in turn dictate their suitability for particular applications. For instance, the branching in the alcohol moiety can influence the plasticizing efficiency and low-temperature performance of the resulting benzoate ester.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be less extensive compared to its straight-chain isomer, n-octyl benzoate. While n-octyl benzoate has been studied for its applications as a fragrance, plasticizer, and solvent, dedicated research focusing solely on the synthesis, properties, and applications of this compound is more limited. smolecule.comcymitquimica.comnih.gov

Knowledge gaps exist in several key areas. There is limited published research on the optimization of synthesis methods specifically for this compound. Furthermore, while it is used in certain applications, detailed performance data and comparisons with other isomers in contexts like plasticizers or solvents are not extensively documented in academic literature. The potential biological activities and metabolic pathways of this compound also remain an area with minimal investigation. Future research could focus on elucidating these aspects to fully understand the potential of this specific isomer.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6938-51-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

octan-2-yl benzoate |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-7-10-13(2)17-15(16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

InChI Key |

WARXKCSTKHDFFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Octyl Benzoate and Its Analogues

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, remains a fundamental method for producing 2-octyl benzoate (B1203000). smolecule.com Recent research has explored sophisticated catalytic systems to enhance the performance of this reaction.

Direct Esterification with Advanced Catalytic Systems

Direct esterification involves the reaction of benzoic acid with 2-octanol (B43104). The innovation in this area lies in the use of advanced catalysts that offer higher activity, selectivity, and easier separation from the reaction mixture.

A notable advancement in ester synthesis involves the use of cerium(IV) oxide (CeO₂) as a heterogeneous catalyst. researchgate.netshokubai.org This method facilitates the alcoholysis of tertiary amides through the cleavage of the C-N bond to form esters. researchgate.net In the context of 2-octyl benzoate synthesis, this would involve the reaction of an N,N-disubstituted benzamide (B126) with 1-octanol (B28484). researchgate.netresearchgate.net

Research has demonstrated that CeO₂ is highly effective for this transformation, promoting the reaction under additive-free conditions. researchgate.netshokubai.org The catalytic system is operationally simple, and the CeO₂ catalyst is recyclable. researchgate.net Experimental and computational studies suggest that the cooperative effects of the acid-base properties on the CeO₂ surface are crucial for the efficient cleavage of the C-N bond. researchgate.netacs.orgosti.gov This approach has a broad substrate scope, with the potential for high yields. researchgate.net For instance, the reaction of N,N-dimethylbenzamide with 1-octanol over a CeO₂ catalyst at 175°C has been studied, demonstrating the formation of octyl benzoate. researchgate.netresearchgate.net The use of a HY zeolite has been shown to trap the amine byproduct, which can improve the reaction yield. researchgate.net

Table 1: CeO₂-Catalyzed Esterification of Amides

| Amide Substrate | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylbenzamide | 1-octanol | CeO₂ | 175 | High | researchgate.netresearchgate.net |

Transition metal catalysts, particularly gold-palladium (Au-Pd) bimetallic systems, have shown promise in the coupled oxidation-esterification of alcohols and aldehydes. mdpi.combohrium.com This one-pot reaction offers an atom-efficient route to esters. The synthesis of this compound could potentially be achieved through the co-oxidation of octane (B31449) and toluene, or the reaction of benzaldehyde (B42025) with octane, in the presence of an Au-Pd catalyst. rsc.org

Studies have shown that at 140°C, the oxidation of octane in the presence of benzaldehyde and a 1% Au-Pd/C catalyst resulted in a 24% conversion with a 12% selectivity for octyl benzoate. rsc.org The presence of both the benzaldehyde and the catalyst was found to be necessary for the oxidation of octane at lower temperatures (80°C). rsc.org The mechanism on Pd-Au surfaces involves the dehydrogenation of the alcohol to an aldehyde, followed by the formation of an ethyl acetate (B1210297) intermediate. osti.gov

Organocatalysis provides a metal-free alternative for esterification. N-Bromosuccinimide (NBS) has been identified as an efficient and selective catalyst for the direct esterification of carboxylic acids with alcohols. mdpi.com The reaction proceeds under mild conditions. For the synthesis of n-octyl benzoate, benzoic acid was reacted with n-octanol in the presence of 7 mol% NBS at 70°C for 20 hours, yielding the product in 57% yield after purification. mdpi.com NBS is believed to act as a source of bromine in radical reactions and as an oxidizing agent. organic-chemistry.org

Another promising organic catalyst is sulfonic acid-functionalized polyethylene (B3416737) glycol (PEG-SO₃H). researchgate.neteurekaselect.comscribd.com This biodegradable and reusable polymer-based catalyst has demonstrated high activity in various organic transformations, including esterification. eurekaselect.comderpharmachemica.com While specific studies on this compound synthesis using PEG-SO₃H are not detailed, its effectiveness in esterifying salicylic (B10762653) acid with methanol (B129727) suggests its potential applicability. researchgate.net The catalyst is prepared by reacting PEG with chlorosulfonic acid. scribd.com

Table 2: Organic Catalysis in Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic acid | n-octanol | NBS (7 mol%) | 70°C, 20 h | 57 | mdpi.com |

Transition Metal Catalysis (e.g., Au-Pd) in Coupled Oxidation-Esterification Processes

Transesterification Approaches

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another viable route for synthesizing this compound. smolecule.com This method typically involves reacting a simple ester, like methyl benzoate, with 2-octanol. cem.com The reaction can be catalyzed by acids or bases. cdnsciencepub.com Lanthanide metal oxides, such as praseodymium(IV) oxide (PrO₂), have emerged as effective heterogeneous catalysts for transesterification. rsc.org In a model reaction, benzyl (B1604629) benzoate was formed from methyl benzoate and benzyl alcohol at 200°C using a PrO₂ catalyst. rsc.org

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted synthesis has gained significant attention for its ability to dramatically reduce reaction times and often improve yields. anton-paar.comresearchgate.net The direct heating of the reaction mixture by microwaves leads to rapid temperature increases and can shift reaction equilibria in favor of the products. anton-paar.comuwlax.edu In the context of transesterification, the reaction of methyl benzoate with 1-octanol to form octyl benzoate and methanol was completed in just two minutes under microwave irradiation. cem.com This represents a substantial improvement over conventional heating methods, which could take much longer. cem.comuwlax.edu

Green Chemistry Principles in Synthesis Design

Green chemistry encourages the design of products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in Key developments in this field include the use of supercritical carbon dioxide as a green solvent, aqueous hydrogen peroxide for clean oxidations, and the use of hydrogen in asymmetric synthesis. kahedu.edu.in

The ideal solvent from a green chemistry perspective is water due to its non-toxic nature, though its chemical compatibility can be limited. kahedu.edu.in Alternative green solvents include ionic liquids, which are non-volatile and can be reused along with the catalyst if the product can be removed by distillation or extraction. kahedu.edu.in Supercritical fluids, fluorous biphasic solvents, and polyethylene glycol (PEG) are also considered green solvents. kahedu.edu.in

Recent research has explored solvent-free, or "neat," reaction conditions. For instance, the synthesis of various aryl and alkyl esters, including n-octyl benzoate, has been achieved under neat conditions using N-bromosuccinimide (NBS) as a catalyst. mdpi.com This method is metal-free and tolerant to air and moisture, simplifying the synthesis and isolation procedures. mdpi.com Another approach involves hydrothermal methods for the synthesis of oximino esters of thiophene (B33073) without the use of a solvent.

Cyclopentyl methyl ether (CPME) is a notable green solvent that can replace other ether solvents. whiterose.ac.uk It is hydrophobic, stable under both acidic and basic conditions, and easier to recover than solvents like tetrahydrofuran (B95107) (THF). whiterose.ac.uk

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. kahedu.edu.in The goal is to maximize efficiency and allow for the catalyst to be recovered and reused, which offers both economic and environmental benefits. researchgate.net

Solid oxides, such as ceria (CeO₂), have been identified as effective and recyclable catalysts for esterification reactions. google.comresearchgate.net CeO₂ can promote the alcoholysis of tertiary amides to form esters in an operationally simple system that does not require additives. researchgate.net The catalyst can be easily separated from the product and reused. researchgate.net In one study, a CeO₂ catalyst was reused for up to five cycles in the synthesis of various esters. researchgate.net

Phase transfer catalysts (PTCs) have also been shown to be effective and reusable. In the synthesis of 2-((benzyloxy)methyl)furan, the catalyst-rich third phase in a liquid-liquid-liquid PTC system was recycled multiple times, leading to waste minimization. researchgate.net Similarly, palladium anchored on a Starbon® support has demonstrated good catalytic activity and recoverability in Suzuki reactions, a common method for forming C-C bonds. whiterose.ac.uk

The use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids has also been shown to be efficient, with the potential for catalyst recycling proposed. mdpi.com

Table 1: Catalyst Performance in Esterification Reactions

| Catalyst | Substrate | Product | Yield | Reusability | Source |

|---|---|---|---|---|---|

| CeO₂ | N,N-dimethylbenzamide and 1-octanol | Octyl benzoate | Up to 93% | Up to 5 cycles | researchgate.net |

| N-bromosuccinimide (NBS) | Benzoic acid and n-octanol | n-Octyl benzoate | 57% | Proposed | mdpi.com |

| Palladium-Starbon® | - | - | High activity | Approx. 3 times | whiterose.ac.uk |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

Traditional esterification methods often have poor atom economy. For example, methods that use an excess of one reactant to drive the reaction to completion result in waste that must be separated from the product. scielo.br Similarly, the use of stoichiometric reagents, like in the Gabriel synthesis of amines, can lead to very low atom economy. primescholars.com

Modern synthetic methods aim to improve atom economy. For instance, catalytic processes that avoid the need for stoichiometric reagents inherently improve atom economy. kahedu.edu.in The direct esterification of carboxylic acids with alcohols, catalyzed by agents like N-bromosuccinimide (NBS), is an example of a more atom-economical approach. mdpi.com Additionally, minimizing waste is achieved through catalyst recycling and the use of solvent-free conditions or recyclable green solvents. whiterose.ac.ukresearchgate.net

Catalytic Efficiency and Recyclability

Chemo- and Regioselective Synthesis of Substituted 2-Octyl Benzoates

Chemo- and regioselectivity are crucial for the synthesis of specifically substituted compounds. Regioselective alkylation of β-ketoester dianions has been used to prepare novel β-ketoesters, which can then be used to synthesize a variety of 2-alkylidenetetrahydrofurans with good regioselectivity. researchgate.net

An organocatalytic method has been developed for the chemo- and regioselective acylation of monosaccharides. researchgate.net For example, using a chiral 4-pyrrolidinopyridine (B150190) catalyst, the 4-O-isobutyryl derivative of octyl β-D-glucopyranoside was synthesized as the sole product with 98% yield. researchgate.net This high selectivity is attributed to multiple hydrogen-bonding interactions between the catalyst and the monosaccharide. researchgate.net

The synthesis of hexasubstituted benzenes, which are important in medicinal chemistry, can be achieved through regioselective [2 + 2 + 2] alkyne cyclotrimerizations. acs.org This method has been successfully applied to the total synthesis of natural products like fomajorin D and S. acs.org

Chiral Synthesis of Enantiopure this compound and Related Compounds

The synthesis of enantiomerically pure compounds is of great importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Asymmetric catalysis is a powerful tool for producing enantiopure compounds. It involves the use of a chiral catalyst to induce the formation of one enantiomer over the other.

The enantioselective hydrogenation of enol esters using rhodium catalysts with phosphine-phosphite ligands is a versatile method for preparing a wide variety of chiral esters. csic.es For instance, the hydrogenation of 1-alkyl vinyl benzoates can achieve high enantioselectivities (95-99% ee) and high catalyst activity. csic.es This methodology has also been successfully applied to the synthesis of deuterium-labeled isotopomers of 1-octyl benzoate. csic.es

Another approach involves the asymmetric allylation of a prochiral ketone in a domino reaction. This method has been used in the enantioselective total synthesis of (R)-(+)-orizaterpenyl benzoate. thieme-connect.com The reaction uses a chiral silyl (B83357) ether and a catalytic amount of triflic acid to achieve high diastereoselectivity. thieme-connect.com

Chiral Brønsted bases can also act as catalysts in a range of asymmetric transformations under mild conditions. frontiersin.org These catalysts, which typically contain chiral amine groups, work through complex hydrogen-bonding networks to control the stereochemical outcome of the reaction. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-Octyl benzoate |

| 1-Octyl benzoate |

| (R)-(+)-Orizaterpenyl benzoate |

| Octyl β-D-glucopyranoside |

| 4-O-isobutyryl derivative of octyl β-D-glucopyranoside |

| 2-((benzyloxy)methyl)furan |

| 3-benzyloxytoluene |

| Fomajorin D |

| Fomajorin S |

| 1-Alkyl vinyl benzoates |

| Supercritical carbon dioxide |

| Aqueous hydrogen peroxide |

| Ionic liquids |

| Polyethylene glycol (PEG) |

| Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (THF) |

| Ceria (CeO₂) |

| N-bromosuccinimide (NBS) |

| Palladium |

| Triflic acid |

| Rhodium |

| β-ketoesters |

| 2-alkylidenetetrahydrofurans |

| 4-pyrrolidinopyridine |

| Hexasubstituted benzenes |

| Enol esters |

| Phosphine-phosphite ligands |

Diastereoselective Approaches to this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is of significant interest for applications where chirality is a critical determinant of function, such as in the formulation of liquid crystals and as chiral auxiliaries in asymmetric synthesis. rrscientific.comsemanticscholar.org Diastereoselective strategies are employed to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products. These methods primarily involve stereospecific reactions on chiral precursors or the kinetic resolution of racemic mixtures.

A notable stereospecific method involves the use of an optically active precursor, benzoic 2-octylcarbonic anhydride (B1165640). When this chiral anhydride is heated in refluxing pyridine, it decomposes to yield optically active this compound. This reaction proceeds with the complete retention of the configuration at the chiral center of the 2-octyl group. dss.go.th This approach demonstrates a direct transfer of chirality from the starting material to the final ester product, ensuring a high degree of stereochemical control.

Another powerful technique for controlling stereochemistry is the Mitsunobu reaction, which characteristically proceeds with a complete inversion of configuration at the chiral center. In this approach, an optically active 2-octanol is reacted with benzoic acid. The reaction is facilitated by the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net The mechanism involves the activation of the alcohol by the Mitsunobu reagents, followed by an S_N2 nucleophilic attack by the benzoate anion. This results in the formation of this compound with a configuration that is inverted relative to the starting 2-octanol. researchgate.net

Enzymatic methods, particularly kinetic resolution catalyzed by lipases, represent a highly efficient and widely used strategy for obtaining enantiomerically enriched esters. rsc.orgejbiotechnology.info This technique is based on the principle that an enzyme can differentiate between the two enantiomers of a racemic substrate, catalyzing the reaction of one enantiomer at a much higher rate than the other. For the synthesis of chiral this compound, the kinetic resolution of racemic (±)-2-octanol is a key step. semanticscholar.org

The most commonly employed enzyme for this purpose is lipase (B570770) B from Candida antarctica (CALB), frequently used in an immobilized form such as Novozym 435. semanticscholar.orgacs.org In a typical resolution process, racemic (±)-2-octanol is reacted with an acyl donor in the presence of the lipase. The enzyme selectively acylates one of the alcohol's enantiomers, producing an enantiomerically enriched 2-octyl ester and leaving the other, less reactive alcohol enantiomer unreacted. The choice of acyl donor is crucial; vinyl esters are often preferred because their alcohol byproduct, vinyl alcohol, irreversibly tautomerizes to acetaldehyde, which drives the reaction equilibrium toward the product side. semanticscholar.org The result is a mixture containing one enantiomer of this compound and the opposite enantiomer of 2-octanol, which can then be separated. The efficiency of this resolution is determined by parameters such as temperature, enzyme loading, and the molar ratio of the reactants. semanticscholar.org

Table 1: Comparison of Stereoselective Synthetic Methods for this compound

| Method | Key Reagents/Substrate | Stereochemical Outcome |

|---|---|---|

| Decomposition of Chiral Anhydride | Optically active benzoic 2-octylcarbonic anhydride, Pyridine | Retention of configuration dss.go.th |

| Mitsunobu Reaction | Optically active 2-octanol, Benzoic acid, PPh₃, DEAD | Inversion of configuration researchgate.net |

| Enzymatic Kinetic Resolution | (±)-2-Octanol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Novozym 435) | Selective acylation of one enantiomer, yielding an enantiomerically enriched ester and the unreacted alcohol enantiomer. semanticscholar.org |

Table 2: Research Findings on the Lipase-Catalyzed Kinetic Resolution for Chiral 2-Octyl Ester Synthesis

| Enzyme | Substrate | Acyl Donor | Key Findings |

|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | (±)-2-Octanol | Vinyl acetate | The acylation of 2-octanol follows a ternary complex mechanism with inhibition by the 2-octanol substrate at high concentrations. semanticscholar.org |

| Immobilized Rhizopus oryzae Lipase | n-Octanol | Vinyl acetate | Used for the synthesis of octyl acetate under solvent-free conditions, demonstrating the utility of vinyl donors in lipase catalysis. nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Hydroxyphenylpropionic acid (HPPA) | Octanol (B41247) | Successfully used for the direct esterification to produce octyl hydroxyphenylpropionate in a solvent-free system, achieving high molar conversion. acs.org |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Conformational Preferences and Isomeric Effects

The spatial arrangement of the atoms within 2-octyl benzoate (B1203000) is not static but exists in various conformations influenced by steric and electronic factors. The branching in the octyl group plays a significant role in determining these preferences.

The geometry of benzoate esters is significantly affected by the structure of their alkyl group. The branching at the second carbon of the octyl chain in 2-octyl benzoate introduces steric bulk close to the ester linkage. This is in contrast to its linear isomer, n-octyl benzoate, where the straight chain allows for more conformational freedom.

Studies on various alkyl benzoates demonstrate that increased steric hindrance near the carbonyl group can influence reactivity and molecular conformation. mdpi.comunil.ch For instance, the hydrolysis rates of esters are sensitive to the size and branching of the alkyl group. unil.ch The presence of a methyl group on the alpha-carbon of the alcohol moiety (as in 2-octanol) creates a more sterically crowded environment around the ester oxygen compared to a linear alcohol. This can lead to a preference for conformations that minimize these steric clashes, potentially by altering the dihedral angles between the phenyl ring and the carbonyl group. researchgate.net Research on other branched alkyl benzoates, such as 2-ethylhexyl benzoate, confirms that folded alkyl chain conformations can be energetically accessible, suggesting that the alkyl chain's folding can increase under certain conditions to create a more compact molecule. researchgate.net The long alkyl chain in this compound also contributes to increased hydrophobicity and can sterically hinder reactions like nucleophilic attack.

Steric Hindrance and Non-Coplanar Conformations in Dimeric Benzoate Systems

Advanced Spectroscopic Investigations for Structural Elucidation

A suite of spectroscopic techniques is employed to confirm the structure of this compound, each providing unique information about its molecular framework and functional groups.

For this compound, one would expect a more complex ¹H NMR spectrum in the aliphatic region compared to n-octyl benzoate. The methine proton (CH) at the C2 position, where the ester linkage is located, would appear as a multiplet. The adjacent methyl group (C1) would be a doublet, and the methylene (B1212753) group (C3) would also show complex splitting. The terminal methyl group (C8) would appear as a triplet. The aromatic protons on the benzoate ring would typically appear in the downfield region (δ 7-8 ppm).

The ¹³C NMR spectrum for this compound would also show distinct signals. nih.gov The carbonyl carbon (C=O) would have a chemical shift around 166 ppm. The carbon atom attached to the ester oxygen (C2 of the octyl chain) would be significantly downfield compared to other aliphatic carbons. The remaining carbons of the octyl chain and the benzene (B151609) ring would have characteristic chemical shifts. nih.govnih.gov

Table 1: Representative NMR Data for n-Octyl Benzoate This table shows data for the linear isomer, n-octyl benzoate, for comparative purposes.

¹H NMR (in CDCl₃) rsc.org

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.04 - 8.00 | m | Aromatic (ortho-H) |

| 7.53 - 7.49 | m | Aromatic (para-H) |

| 7.44 - 7.37 | m | Aromatic (meta-H) |

| 4.32 | t | -O-CH₂- |

| 1.79 - 1.65 | m | -O-CH₂-CH₂- |

| 1.42 - 1.25 | m | -(CH₂)₅- |

¹³C NMR (in CDCl₃) rsc.org

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 166.6 | C=O |

| 132.7 | Aromatic (para-C) |

| 129.5 | Aromatic (ortho-C) |

| 128.3 | Aromatic (meta-C) |

| 64.3 | -O-CH₂- |

| 31.7, 29.2, 28.9, 26.0, 22.6 | -(CH₂)₆- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations. The IR spectrum of this compound would show key absorption bands confirming its structure. nih.gov The most prominent peak would be the strong C=O stretching vibration of the ester group.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720 | C=O Stretch | Ester |

| ~3070 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic |

| ~1270, ~1110 | C-O Stretch | Ester |

Note: Values are approximate and based on typical ranges for the specified functional groups and data available from SpectraBase for the compound. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (234.33 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. cir-safety.org

The fragmentation pattern in GC-MS is particularly informative. Common fragmentation of benzoate esters involves cleavage of the ester bond. For this compound, key fragments would include the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak, and a fragment corresponding to the loss of benzoic acid. nih.gov Another significant peak can be seen at m/z 123. nih.gov

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 234 | [M]⁺ (Molecular Ion) |

| 123 | [C₈H₁₅O]⁺ or related fragment |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Data sourced from PubChem GC-MS information. nih.gov While techniques like ESI-MS and MALDI-ToF are common in mass spectrometry, specific data for this compound using these methods were not identified in the provided search results.

X-ray Diffraction (XRD) for Crystalline Forms (if applicable)

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Currently, specific studies detailing the single-crystal X-ray diffraction analysis of this compound are not prevalent in publicly accessible research. The compound is often handled as a liquid, which precludes analysis by single-crystal XRD. tcichemicals.com However, the principles of XRD are widely applied to benzoate derivatives and related ester compounds to elucidate their solid-state structures. For related compounds, such as certain triazine derivatives or other alkylbenzoates, XRD has been instrumental in distinguishing between different crystalline forms (polymorphs) and amorphous solid forms. google.com These studies reveal how different crystallization conditions, such as solvent, temperature, and time, can lead to distinct crystal packing and, consequently, different physical properties. google.comgoogle.com For instance, the analysis of diethyl 4,4′-[octane-1,8-diylbis(oxy)]dibenzoate, which contains an octyl chain similar to this compound, showed a centrosymmetric molecule with the octyl chain in an extended conformation. iucr.org Such analyses provide critical insights into molecular conformation and intermolecular interactions, like C—H⋯π interactions, within the crystal lattice. iucr.org While direct XRD data for this compound is scarce, the methodologies applied to similar structures demonstrate the potential of XRD for characterizing any crystalline forms that may be prepared.

Chromatographic Separations and Purity Assessment

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. For a substance like this compound, chromatographic methods are essential for assessing its purity and for analyzing it within complex mixtures.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound. It is routinely used to determine the purity of the substance by separating it from any volatile impurities, starting materials, or byproducts from its synthesis. Commercial suppliers of this compound often specify a purity of greater than 98.0%, which is determined by GC. tcichemicals.com

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compounds between the two phases.

A study focused on the characterization of volatile compounds in squid identified this compound using GC coupled with mass spectrometry (GC-MS). tandfonline.com The analytical conditions for such an analysis are detailed and provide a framework for its general purity assessment.

Table 1: Example GC-MS Conditions for Analysis of Volatile Esters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS) |

| Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector | Splitless mode at 250°C |

| Oven Program | Initial temp 60°C (hold 4 min), ramp 5°C/min to 180°C, then 20°C/min to 300°C (hold 11 min) |

| MS Detection | Mass spectra scanned over a suitable m/z range, with identification based on library matching (e.g., NIST Mass Spectral Library) tandfonline.com |

The purity is quantified by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a known amount of an internal standard, such as benzyl (B1604629) benzoate, may be added to the sample to create a calibration curve for precise concentration determination. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC, or for analyzing samples in a complex non-volatile matrix. While this compound itself is amenable to GC, HPLC is crucial when it is part of a mixture with non-volatile components, such as in cosmetic or pharmaceutical formulations.

The separation in HPLC is achieved by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). Reversed-phase HPLC, using a nonpolar C18 stationary phase, is a common choice for separating moderately nonpolar compounds like alkyl benzoates. fssai.gov.inoup.com

Methods have been developed for the simultaneous separation of various cosmetic preservatives, including different alkyl benzoates and parabens. oup.com These methods often use a gradient elution, where the composition of the mobile phase is changed over time to achieve a good separation of compounds with a wide range of polarities.

Table 2: General HPLC Parameters for Separation of Benzoate Esters

| Parameter | Condition |

|---|---|

| Instrument | Liquid Chromatograph with UV or Diode-Array Detector (DAD) |

| Column | Reversed-Phase C18 (e.g., 4.6 × 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) or Methanol (B129727) and Water (often with an acid modifier like formic or acetic acid) fssai.gov.inchromforum.orgresearchgate.net |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV absorbance at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 nm) fssai.gov.ingoogle.com |

| Temperature | Ambient or controlled (e.g., 60°C to improve peak shape and resolution) researchgate.net |

For instance, a method for analyzing preservatives might use a gradient of acetonitrile and water to separate methyl-, ethyl-, propyl-, and benzyl-benzoate. oup.com The selection of the mobile phase, including the organic solvent (acetonitrile vs. methanol) and any additives, can be optimized to achieve the desired selectivity for this compound against other components in a mixture. chromatographyonline.com The use of a diode-array detector allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification by providing UV spectral information.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For 2-octyl benzoate (B1203000), DFT calculations would be instrumental in elucidating its fundamental chemical properties.

Prediction of Spectroscopic PropertiesComputational methods are frequently used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra. By calculating the optimized geometry and electronic transitions of 2-octyl benzoate, its theoretical spectra could be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. Although this compound has been identified in various samples using techniques like GC-MS, dedicated computational studies to predict its spectroscopic signatures are not found in the current body of research.nuph.edu.ua

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motions and interactions.

Environmental Fate and Degradation Pathways

Phototransformation Processes

Phototransformation, or the degradation of a chemical due to the absorption of light, is a significant environmental fate process for many organic compounds. This can occur through direct absorption of light energy or via indirect processes mediated by other light-absorbing substances.

Direct photolysis involves the absorption of photons by the chemical itself, leading to its transformation. For simple alkyl benzoates like 2-octyl benzoate (B1203000), the primary light-absorbing component is the benzoate moiety. While direct photolysis in sunlight is possible for some esters, a more significant pathway for photodegradation in the environment is often the reaction with photochemically generated hydroxyl radicals (•OH). scbt.com

Calculations for a similar compound, methyl benzoate, indicate that the carboxylate function of the ester is generally more stable to direct reaction with hydroxyl radicals than an aldehyde function. scbt.com The predicted photodegradation half-life for methyl benzoate reacting with hydroxyl radicals is approximately 12.7 hours. scbt.com Research on the degradation of the plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has shown that it can be cleaved by light to form intermediate products, including octyl benzoate. researchgate.net This intermediate is then subject to further degradation where the C-O ester bond is broken, ultimately forming benzoic acid. researchgate.net This suggests that while 2-octyl benzoate may be formed as a photolytic intermediate from other pollutants, it is itself susceptible to further photodegradation.

Indirect or sensitized photodegradation occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound or generate reactive species that then attack it. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as potent photosensitizers. uts.edu.au Upon absorbing sunlight, DOM can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can degrade persistent organic pollutants.

While direct studies on this compound are limited, research on analogous compounds provides insight. For instance, studies on the sunscreen agent octyl methoxycinnamate (OMC) have shown that when the molecules aggregate, they can undergo irreversible photodegradation, forming photoproducts capable of sensitizing the production of singlet oxygen when exposed to UVA light. rsc.org This indicates that for benzoate esters in environments where they might aggregate or where photosensitizers like DOM are present, sensitized photodegradation can be an important degradation route. Another study showed that while some sunscreen ingredients undergo direct photolysis, the process can be highly influenced by the presence of photosensitizers. bioone.org

Direct Photolysis Mechanisms

Oxidative and Chlorinative Degradation in Aqueous Environments

Water treatment processes and natural aquatic environments contain various oxidizing and chlorinating agents that can react with and degrade organic contaminants.

Advanced Oxidation Processes (AOPs) utilizing agents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl), often in combination with UV light, are employed to degrade persistent organic pollutants in water. jeeng.net These processes generate highly reactive species, such as the hydroxyl radical (•OH), which rapidly oxidize a broad range of organic compounds. mdpi.com

It is important to note that the reaction of ODPABA is significantly influenced by the dimethylamino group, which is absent in this compound. However, the data illustrates the general efficacy of these oxidative systems in degrading benzoate ester structures.

Table 1: Degradation of ODPABA (a this compound analogue) with Oxidizing Agents This table presents data for 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA) as an illustrative example of benzoate ester degradation.

| Oxidizing System | Observed Half-Life (minutes) | Degradation after 180 min (%) | Reference |

|---|---|---|---|

| NaOCl/UV | 60 | ~90% | jeeng.net |

| H₂O₂/UV | >180 | <50% | jeeng.net |

| O₃/UV | >180 | ~60% | jeeng.net |

Sodium hypochlorite not only acts as an oxidant but can also serve as a chlorinating agent, particularly for aromatic compounds, leading to the formation of chlorinated by-products. nih.govmdpi.com

The specified degradation mechanism of demethylation is not applicable to this compound, as the molecule lacks the N-methyl or O-methyl groups that undergo this reaction in other compounds like ODPABA. jeeng.net For this compound, other oxidative transformations are relevant.

The primary oxidative transformation for benzoate esters is the hydrolysis of the ester bond. This reaction, which can be catalyzed by acid or base, cleaves the molecule into its constituent parts: benzoic acid and 2-octanol (B43104). researchgate.netlibretexts.orgresearchgate.net

Following hydrolysis, or acting directly on the ester, further oxidation targets the aromatic ring and the alkyl chain. The benzoate moiety is susceptible to attack by hydroxyl radicals, a key process in many oxidative environments. rsc.org This reaction primarily proceeds via the addition of the •OH radical to the aromatic ring, forming various hydroxylated benzoic acid derivatives. researchgate.netsemanticscholar.org H-atom abstraction from the ring is a less common pathway in bulk aqueous solution but can be significant at air-water interfaces. semanticscholar.orgcaltech.edu

Table 2: Potential Oxidative Transformation Products of this compound

| Pathway | Primary Products | Description |

|---|---|---|

| Ester Hydrolysis | Benzoic acid, 2-Octanol | Cleavage of the ester bond, a fundamental degradation step. researchgate.netlibretexts.org |

| Aromatic Ring Oxidation | Hydroxybenzoic acids | Addition of hydroxyl radicals to the benzene (B151609) ring. researchgate.net |

| Alkyl Chain Oxidation | Ketones, smaller carboxylic acids | Oxidation of the C-H bonds on the octyl chain. |

Reaction Kinetics with Oxidizing Agents (e.g., Hydrogen Peroxide, Sodium Hypochlorite)

Biodegradation Studies

Biodegradation is a crucial environmental fate process for many organic chemicals, including alkyl benzoate esters. canada.cacanada.ca The primary and most significant step in the biodegradation of these compounds is enzymatic hydrolysis. Nonspecific esterase enzymes, which are widespread in various microorganisms and tissues, readily cleave the ester bond. researchgate.net For this compound, this initial step yields benzoic acid and 2-octanol. researchgate.netresearchgate.net

Following hydrolysis, both products are typically degraded further by microbial communities.

Benzoic Acid Degradation: Benzoic acid is a common intermediate in the microbial metabolism of aromatic compounds and is readily biodegradable under both aerobic and anaerobic conditions. wits.ac.zaoup.com Aerobically, bacteria employ several pathways to break down the aromatic ring. A common route involves the conversion of benzoate to catechol, which is then cleaved by dioxygenase enzymes (ortho- or meta-cleavage) and funneled into central metabolic pathways like the Krebs cycle. ethz.chresearchgate.netkoreascience.kr

2-Octanol Degradation: The 2-octanol released is also expected to be biodegradable. Alcohols are generally metabolized by microorganisms through oxidation to the corresponding aldehyde or ketone, which are then further oxidized to carboxylic acids and subsequently enter central metabolic pathways.

Table 3: Key Enzymes in the Aerobic Biodegradation of the Benzoate Moiety

| Enzyme | Reaction Catalyzed | Pathway Step | Reference |

|---|---|---|---|

| Benzoate 1,2-dioxygenase | Converts benzoate to 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate | Initial ring activation | ontosight.ai |

| cis-1,2-Dihydro-1,2-dihydroxybenzoate dehydrogenase | Converts the diol intermediate to catechol | Formation of catechol | ontosight.ai |

| Catechol 1,2-dioxygenase | Cleaves the aromatic ring of catechol (ortho-cleavage) | Ring fission | koreascience.kr |

| Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol (meta-cleavage) | Ring fission | wits.ac.za |

Table of Mentioned Compounds

| Chemical Name | Other Names/Abbreviations |

| This compound | Benzoic acid, 2-octyl ester |

| Benzaldehyde (B42025) | |

| Benzoic acid | |

| Catechol | |

| Di(2-ethylhexyl) phthalate | DEHP |

| Hydrogen peroxide | H₂O₂ |

| Methyl benzoate | |

| 2-Octanol | |

| Octyl methoxycinnamate | OMC |

| 2-Ethylhexyl 4-(dimethylamino)benzoate | ODPABA, Octyl dimethyl-p-aminobenzoate |

| Sodium hypochlorite | NaOCl |

| Singlet oxygen | ¹O₂ |

| Hydroxyl radical | •OH |

Identification of Biodegradation Products

The initial step in the biodegradation of this compound is likely the hydrolysis of the ester bond, which would release benzoic acid and 1-octanol (B28484). smolecule.comresearchgate.net This is a common first step in the degradation of ester-containing compounds by microorganisms. researchgate.net

Following hydrolysis, benzoic acid would be metabolized through the pathways described above, leading to intermediates like catechol and eventually to compounds that can enter central metabolic cycles, such as succinyl-CoA and acetyl-CoA. csic.esnih.govethz.ch

The 1-octanol released would likely be oxidized to octanoic acid, which can then be degraded via β-oxidation, a common fatty acid degradation pathway. This process would sequentially shorten the carbon chain. Research on the degradation of other octyl-containing compounds has identified shorter-chain carboxylic acids as intermediates. utb.cz

Hydrolysis in Aqueous Solutions under Varying pH Conditions

The stability of this compound in aqueous environments is significantly influenced by pH. As an ester, it is susceptible to hydrolysis, a chemical reaction that breaks the ester bond to yield the parent acid (benzoic acid) and alcohol (1-octanol). smolecule.com

Generally, the rate of hydrolysis for esters like this compound is slowest in neutral conditions (around pH 7) and increases in both acidic (below pH 5) and alkaline (above pH 7) conditions. epa.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is often irreversible. researchgate.netresearchgate.net

Transformation Products and Their Chemical Characterization

Beyond simple hydrolysis, this compound can undergo other transformations in the environment, particularly through oxidative processes. These transformations can be influenced by factors such as the presence of oxidizing agents and UV radiation. jeeng.net

Analytical Detection and Identification of Degradation Metabolites

The identification of degradation products of this compound and related compounds relies heavily on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. researchgate.netjeeng.netresearchgate.netnih.govthegoodscentscompany.com This technique allows for the determination of the molecular weight and fragmentation patterns of metabolites, enabling their structural elucidation. jeeng.netnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is another critical technique, particularly for identifying less volatile or more polar transformation products that are not easily analyzed by GC-MS. thegoodscentscompany.com

Pathways of Formation for Key By-products

In addition to benzoic acid and 1-octanol from hydrolysis, other transformation products can be formed. For instance, in the presence of oxidizing agents and UV light, a related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (ODPABA), has been shown to undergo demethylation of the amine group, followed by disintegration into lower molecular weight compounds. jeeng.net While this compound does not have a dimethylamino group, this illustrates that oxidative processes can lead to a variety of degradation products.

Studies on similar compounds have identified a range of by-products under oxidative conditions, including various alcohols and acids resulting from the breakdown of the parent molecule. jeeng.net For example, the degradation of ODPABA under H2O2/UV treatment resulted in the formation of 2'-ethylhexyl 4-aminobenzoate (B8803810) and 2-ethylhexan-1-ol. jeeng.net

Table 2: Potential Transformation Products of this compound

| Parent Compound | Transformation Process | Potential Products |

| This compound | Hydrolysis | Benzoic acid, 1-Octanol |

| This compound | Oxidation | Oxidized derivatives of the octyl chain and benzoic acid |

This table is based on general principles of ester degradation and findings for structurally related compounds. smolecule.comresearchgate.netjeeng.net

Specialized Research Applications in Material Science

Role as a Solvent and Plasticizer in Polymer Systems

In the realm of polymer science, 2-octyl benzoate (B1203000) functions as both a solvent and a plasticizer, playing a crucial role in fundamental studies of polymer behavior and material property modification. smolecule.comgoogle.comgoogle.com

Interactions with Polymer Chains

The efficacy of 2-octyl benzoate as a plasticizer stems from its ability to interact with and disrupt the intermolecular forces between polymer chains. kinampark.comkinampark.com The process typically involves heating and mixing the polymer with the plasticizer until the components dissolve into one another. kinampark.com As the mixture cools, the this compound molecules position themselves between the polymer chains, effectively shielding them from each other and reducing the polymer-polymer interactions, such as van der Waals forces. kinampark.com This insertion of plasticizer molecules increases the "free volume" within the polymer matrix, providing greater mobility for the macromolecules. kinampark.com This mechanism has been observed in various polymer systems, including polyvinyl chloride (PVC) and acrylic polymers. kinampark.com

The solvating strength of a plasticizer is a key determinant of its effectiveness. Higher solvating power, often associated with greater polarity and aromaticity, allows the plasticizer to integrate more efficiently within the polymer matrix. google.comkinampark.com Benzoate esters, including this compound, are recognized as strong solvators. kinampark.com

Modification of Material Properties

By inserting itself between polymer chains, this compound imparts significant changes to the bulk properties of the material. The increased mobility of the polymer chains leads to a more flexible, workable, and distensible material. kinampark.comkinampark.com This enhanced flexibility is a primary reason for its use in applications requiring non-rigid polymers. kinampark.com

The introduction of a plasticizer like this compound can lower the glass transition temperature of the polymer, reduce its modulus and hardness, and increase its elongation at break. kinampark.com These modifications are critical in tailoring the mechanical properties of polymers for specific applications, such as in the production of flexible coatings and sealants from acrylic polymers. kinampark.com

Liquid Crystal Materials Research

The benzoate structure is a well-established component in the design of liquid crystalline materials. The historical discovery of liquid crystals by Friedrich Reinitzer in 1888 involved observing the unique melting behavior of cholesteryl benzoate. xiengineering.comuh.edu This legacy continues with modern research into benzoate-containing compounds for advanced optical applications.

Development of Novel Liquid Crystalline Materials Incorporating Benzoate Structures

Researchers actively synthesize new liquid crystalline materials that incorporate benzoate moieties to achieve specific mesophase behaviors and properties. For instance, (S)-2-Octyl 4-[4-(hexyloxy)benzoyloxy]benzoate is a chiral dopant used in the formulation of liquid crystal mixtures. made-in-china.comtcichemicals.com The synthesis of such molecules allows for the creation of materials exhibiting various liquid crystal phases, including nematic, smectic, and cholesteric phases. tcichemicals.com

Studies have explored the synthesis of various benzoate derivatives, such as cholesteryl 4-alkoxy- and 3,4-dialkoxybenzoates, which have been shown to exhibit enantiotropic cholesteric and smectic A phases. jst.go.jp The molecular structure of these compounds, including the length and branching of alkyl chains, significantly influences their liquid crystalline behavior. jst.go.jp Furthermore, research into block copolymers containing phenyl benzoate moieties has demonstrated the ability to form highly ordered nanostructures, such as smectic liquid crystal phases and cylinder structures. mdpi.com

Table 1: Examples of Benzoate-Containing Liquid Crystalline Compounds

| Compound Name | CAS Number | Molecular Formula | Observed Liquid Crystal Phases |

| (S)-2-Octyl 4-[4-(hexyloxy)benzoyloxy]benzoate | 87321-20-8 | C28H38O5 | Chiral Nematic (in mixtures) made-in-china.comnju.edu.cnoptica.org |

| (R)-2-Octyl 4-[4-(hexyloxy)benzoyloxy]benzoate | 133676-09-2 | C28H38O5 | Nematic, Smectic tcichemicals.com |

| Butyl-p-[p'-n-octyloxy benzoyloxy]benzoate | Not specified | Not specified | Smectic academie-sciences.fr |

| Cholesteryl benzoate | 604-32-0 | C34H50O2 | Cholesteric xiengineering.comuh.edu |

Investigation of Electro-Optical Properties of this compound-Containing Mesogens

A significant area of research focuses on the electro-optical properties of liquid crystals containing this compound derivatives. These materials are of interest for applications in fast-switching optical devices. acs.org The introduction of chiral centers, as in (S)-2-octyl 4-[4-(hexyloxy)benzoyloxy]benzoate, can induce ferroelectric or antiferroelectric properties in smectic liquid crystal phases. acs.orgicm.edu.pl

When used as a chiral dopant in a nematic liquid crystal host, (S)-2-octyl 4-[4-(hexyloxy)benzoyloxy]benzoate can induce a cholesteric (chiral nematic) phase. nju.edu.cnoptica.org The application of an electric field to these materials can rapidly modulate light transmittance, with response times on the order of microseconds or even nanoseconds. nju.edu.cnoptica.orgtandfonline.com This rapid switching is achieved by modifying the orientational order of the liquid crystal molecules rather than unwinding the helical structure. optica.org

Research has demonstrated that by tuning the concentration of the chiral dopant, the photonic bandgap of the material can be precisely controlled. nju.edu.cnoptica.org This allows for the development of one-dimensional soft photonic crystals with submicrosecond electro-optical switching capabilities. nju.edu.cnoptica.org

Integration into Electronic Materials Research

The properties of this compound and its derivatives that make them suitable for liquid crystal applications also extend to broader electronic materials research. Compounds like (S)-2-Octyl 4-[4-(hexyloxy)benzoyloxy]benzoate are categorized under electronic materials due to their use in liquid crystal displays (LCDs), optical films, and other responsive materials. made-in-china.comcymitquimica.comtcichemicals.com

Recent computational studies using Density Functional Theory have begun to explore the electronic properties of related acrylate (B77674) monomers, such as 2-octyl acrylate, and their interactions with various ions. researchgate.net While not directly focused on this compound, this line of research into the electronic behavior of similar long-chain alkyl esters highlights a growing interest in understanding and harnessing the electronic characteristics of these molecules for advanced material design. The insights gained from such studies could inform the future development of this compound-based materials for electronic applications beyond liquid crystal displays.

Dielectric Properties of Benzoate Esters

The dielectric constant is a fundamental property of an insulating material that quantifies its ability to store electrical energy in an electric field. alfa-chemistry.com It is defined as the ratio of the material's permittivity to the permittivity of a vacuum. alfa-chemistry.com In the context of material science, understanding the dielectric properties of compounds like benzoate esters is crucial for their application in technologies such as capacitors and other electronic components.

Dielectric Constants of Various Benzoate Esters

| Compound | Dielectric Constant (ε) | Temperature (°C) |

|---|---|---|

| Amyl Benzoate | 5.1 | 20 |

| Benzyl (B1604629) Benzoate | 4.8 | 20 |

| Ethyl Benzoate | 6.0 | Not Specified |

Data sourced from various chemical data collections. clippercontrols.comdixonvalve.compulsarmeasurement.com

Fabrication of Functional Materials

Functional materials are designed and synthesized to possess specific properties that allow them to perform a particular function. Benzoate esters, including isomers and derivatives of octyl benzoate, are utilized in the fabrication of various functional materials due to their plasticizing, solvent, and liquid crystalline properties.

One area of application is in the development of liquid crystals. For example, S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate is a known nematic and smectic liquid crystal material. tcichemicals.commdpi.com Liquid crystals are crucial for technologies like displays and optoelectronic devices. smolecule.com The molecular shape and polarity of benzoate esters contribute to the formation and stability of liquid crystal phases. smolecule.com

Furthermore, octyl esters are synthesized for use as plasticizers. google.com Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers. smolecule.com The synthesis of octyl esters, such as octadienyl acetates from butadiene and acetic acid, which are then hydrogenated and hydrolyzed, highlights the chemical pathways to obtain these functional molecules. google.com While 2-ethylhexanol is a common octyl alcohol used for creating plasticizers, n-octanol is considered preferable for achieving superior plasticizer effectiveness. google.com

The synthesis of complex molecules for functional materials can also involve benzoate derivatives. For instance, methyl 2-octyl-1,3-benzoxazole-6-carboxylate has been synthesized from o-nitro phenol (B47542) methyl benzoate and octanal, demonstrating the role of benzoate structures as building blocks in creating more complex functional compounds. arabjchem.org

Analytical Methods for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Environmental and Industrial Samples

Chromatography, particularly gas chromatography (GC) and liquid chromatography (LC), is a cornerstone for the analysis of 2-octyl benzoate (B1203000). thermofisher.commdpi.com These separation techniques are essential for isolating the target analyte from complex sample matrices, which is a critical step for accurate quantification. nih.gov

Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial for the reliable analysis of 2-octyl benzoate and is dependent on the sample type and the chosen analytical technique. nih.gov For liquid samples like beverages, a simple dilution may be sufficient before injection into a high-performance liquid chromatography (HPLC) system. thermofisher.com In the case of solid or more complex matrices, more involved extraction procedures are necessary.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This technique is used to extract benzoic acid and its esters from aqueous samples using an immiscible organic solvent like chloroform. fssai.gov.in

Solid-Phase Extraction (SPE): SPE is a versatile method for sample cleanup and concentration, particularly for environmental water samples, before LC-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net

Ultrasonic Extraction: For solid samples, sonication in a suitable solvent, such as methanol (B129727) or a pentane/acetone mixture, helps to dissolve and extract the target compounds. lcms.czgreenpeace.to

The choice of extraction solvent and method is critical to ensure high recovery of this compound while minimizing the co-extraction of interfering substances. For instance, in the analysis of phthalates, which are structurally related to benzoate esters, benzyl (B1604629) benzoate is often used as an internal standard to compensate for losses during sample preparation and analysis. lcms.czresearchgate.net

Development of High-Sensitivity Detection Methods (e.g., GC-MS, LC-MS/MS)

High-sensitivity detection methods are paramount for identifying and quantifying trace levels of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first separated on a GC column and then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. restek.com The mass spectrum of this compound shows characteristic fragment ions that can be used for its unambiguous identification. nih.govnih.gov For complex matrices, using GC coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) can provide accurate mass data to confirm the elemental composition of the detected compounds. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly selective and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. shimadzu.com In LC-MS/MS, the analyte is separated by LC and then detected by a tandem mass spectrometer, which involves multiple stages of mass analysis. This allows for the use of Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode of operation that significantly reduces matrix interference. vulcanchem.com The development of LC-MS/MS methods often involves optimizing the mobile phase composition and mass spectrometer parameters to achieve the desired sensitivity and selectivity for this compound. rsc.orguniroma1.it

Table 1: GC-MS and LC-MS/MS Parameters for Analysis

| Parameter | GC-MS lcms.cz | LC-MS/MS lcms.cz |

|---|---|---|

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | Not specified |

| Injection Volume | 1 µL | 1 µL |

| Carrier Gas/Mobile Phase | Helium | A: Water w/2.5mM NH4Formate 0.05% FA B: Methanol w/2.5 mM NH4Formate 0.05% FA |

| Flow Rate | 1 mL/min constant flow | 0.35 mL/min |

| Oven/LC Gradient | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | 2% B for 1.0 min; to 100% B at 16.0; hold 100% B to 28.0 |

| MS Source | Not specified | Dual AJS ESI |

| Ionization Mode | Electron Ionization (EI) | Positive |

| Mass Range | 50 to 1000 m/z | 40-1700 m/z |

Spectroscopic Methods for In Situ Monitoring of Reactions

Spectroscopic techniques can be employed for the in situ monitoring of chemical reactions involving this compound. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to follow the progress of esterification reactions by monitoring the appearance of the characteristic ester carbonyl peak and the disappearance of the starting material peaks. researchgate.net In a study on the formation of octyl benzoate from N,N-dimethylbenzamide and 1-octanol (B28484) catalyzed by cerium dioxide (CeO₂), a leaching test was performed where the reaction progress was monitored over time, confirming the heterogeneous nature of the catalyst. researchgate.net

Application of Deuterated Analogues in Mechanistic and Fate Studies

Deuterated analogues of this compound serve as powerful tools in both mechanistic studies and for quantitative analysis in complex environmental samples. vulcanchem.com

Tracing Reaction Pathways using Isotopic Labeling

Isotopic labeling, particularly with deuterium (B1214612), is a well-established method for elucidating reaction mechanisms. slideshare.net By strategically placing deuterium atoms on the this compound molecule, chemists can trace the fate of specific atoms throughout a reaction. For example, in a study on the asymmetric hydrogenation of enol esters, selectively deuterated 2-octyl benzoates were synthesized to understand the stereochemistry and mechanism of the hydrogenation process. csic.es The use of deuterium labeling helped to determine the origin of the hydrogen atoms added to the double bond. csic.es Similarly, the stereochemical outcome of the reaction of optically active benzoic 2-octylcarbonic anhydride (B1165640) to form this compound was studied, revealing a retention of configuration. dss.go.th Such studies provide invaluable insights into the transition states and intermediates involved in chemical transformations. acs.org

Quantification in Complex Environmental Samples

Deuterated analogues of this compound are ideal internal standards for quantitative analysis by mass spectrometry-based methods like GC-MS and LC-MS/MS. vulcanchem.com Since a deuterated standard is chemically identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, it is distinguishable by its higher mass-to-charge ratio in the mass spectrometer.

The use of a deuterated internal standard allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to more accurate and precise quantification. researchgate.net This is particularly important for the analysis of trace levels of this compound in complex environmental matrices such as water, soil, and biota, where significant matrix effects can be expected. researchgate.net The enrichment of an isotope in a compound above its natural abundance is a key aspect of this application. google.com

Future Research Directions and Theoretical Frameworks

Exploration of Novel Catalytic Systems for Sustainable Synthesis

One promising avenue of research is the use of silylvanadate catalysts. These systems, particularly those incorporating silanols or silanediols, have shown high efficiency in other organic transformations and could be adapted for the esterification of benzoic acid with 2-octanol (B43104). archive.org Another area of interest is the development of methods that utilize equimolar amounts of carboxylic acids and alcohols, which can be achieved under mild conditions using agents like dimethylsulfamoyl chloride in combination with N,N-dimethylamines. researchgate.net Such methods offer high chemoselectivity and reduce the need for excess reagents. researchgate.net

Furthermore, the principles of green chemistry are driving the investigation of biocatalysts, such as lipases, for the synthesis of 2-octyl benzoate (B1203000). Lipase-catalyzed reactions can often be performed under milder conditions and with higher selectivity compared to traditional chemical methods. gla.ac.uk Research in this area could focus on optimizing reaction conditions, enzyme immobilization, and the use of more environmentally benign solvents to further enhance the sustainability of the synthesis.

The development of these novel catalytic systems will not only make the production of 2-octyl benzoate more efficient and environmentally friendly but may also open up new applications for this compound by making it more readily and economically available.

Advanced Computational Modeling for Predicting Molecular Behavior and Interactions

Advanced computational modeling presents a powerful tool for gaining deeper insights into the molecular behavior and interactions of this compound. Theoretical frameworks such as Density Functional Theory (DFT) can be employed to study the structure and properties of the molecule at a quantum mechanical level. mdpi.com This can provide valuable information on its electronic structure, reactivity, and spectroscopic properties.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in solution or at interfaces. These simulations can predict how the molecule interacts with other molecules, including solvents, and how it behaves over time. This information is crucial for understanding its physical properties, such as its volatility and solubility, which are important for its applications.

Computer-assisted molecular modeling can also be used to predict the biological activity of this compound and its analogues. archive.org By simulating the interaction of these molecules with biological targets, such as enzymes or receptors, it is possible to identify potential new applications in areas like pharmaceuticals or agriculture. For instance, modeling studies could help in understanding the insecticidal properties observed in some benzoate derivatives. researchgate.net

The integration of these computational approaches can accelerate the design and development of new functional materials and molecules based on the this compound scaffold, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing.

Development of Bio-inspired Synthesis Routes for this compound Analogues

The development of bio-inspired synthesis routes for this compound and its analogues is a burgeoning area of research driven by the principles of green chemistry and sustainability. Nature provides a vast array of enzymes that can catalyze chemical reactions with high specificity and efficiency under mild conditions. Harnessing these biocatalysts offers a promising alternative to traditional synthetic methods.

Lipases, for example, are enzymes that have been successfully employed in the synthesis of esters. gla.ac.uk Research in this area focuses on identifying and optimizing lipases for the esterification of benzoic acid derivatives with various alcohols to create a library of this compound analogues. This could involve screening for novel lipases from microbial sources or protein engineering to enhance their activity and stability for specific substrates.

Furthermore, some microorganisms, such as Bacillus species, have been found to produce this compound as a metabolite. frontiersin.orgnih.govpreprints.orgresearchgate.net Investigating the metabolic pathways involved in the biosynthesis of this compound could pave the way for developing fermentation-based production methods. This would involve identifying the key enzymes and genes responsible for its synthesis and potentially engineering microbial strains for enhanced production.

These bio-inspired approaches not only offer a more environmentally friendly way to synthesize this compound and its analogues but also provide access to a diverse range of new compounds with potentially novel properties and applications.

Investigations into the Fundamental Photochemistry and Photophysics

A deeper understanding of the fundamental photochemistry and photophysics of this compound is essential for predicting its stability and behavior in various applications, particularly those involving exposure to light. While specific studies on this compound are limited, the broader class of benzoate esters can serve as a model for investigation.

Future research should focus on characterizing the absorption and emission properties of this compound, including its UV-Vis absorption spectrum and fluorescence quantum yield. Techniques such as time-resolved spectroscopy can be employed to study the excited-state dynamics of the molecule, providing insights into the lifetimes and decay pathways of its excited states. archive.org

Understanding the photochemical reactivity of this compound is also crucial. This includes investigating its susceptibility to photodegradation and identifying the photoproducts formed upon UV irradiation. Such studies are important for assessing its environmental fate and for developing strategies to enhance its photostability if required for specific applications.

Furthermore, the photophysical properties of this compound could be harnessed in the design of functional materials. For example, its fluorescence properties could be utilized in the development of sensors or imaging agents. researchgate.net A thorough investigation into its photochemistry and photophysics will provide the fundamental knowledge needed to explore these potential applications.

Elucidation of Complex Environmental Transformation Networks

Understanding the environmental fate of this compound is crucial for assessing its potential impact on ecosystems. This requires a comprehensive elucidation of the complex transformation networks it may undergo in various environmental compartments, including soil, water, and air.

One key area of research is the biodegradation of this compound. Studies have shown that various microorganisms, including Bacillus species, can metabolize benzoate esters. frontiersin.orgnih.govpreprints.orgresearchgate.net Future research should focus on identifying the specific enzymes and metabolic pathways involved in the degradation of this compound. This could involve isolating and characterizing microorganisms capable of using this compound as a carbon source and using techniques like metabolomics to identify the intermediate and final degradation products.

In addition to biodegradation, abiotic transformation processes such as hydrolysis and photolysis should also be investigated. The rate of hydrolysis of this compound under different pH and temperature conditions needs to be determined. Similarly, its photolytic degradation in the presence of sunlight should be studied to assess its persistence in the environment.

Rational Design of Benzoate-Based Functional Materials

The chemical structure of this compound, with its aromatic ring and flexible alkyl chain, makes it an interesting building block for the rational design of novel functional materials. Future research in this area could explore the synthesis and characterization of a wide range of benzoate-based materials with tailored properties.

One promising direction is the development of liquid crystals. The molecular shape of some benzoate esters allows them to self-assemble into ordered liquid crystalline phases. By systematically modifying the structure of the benzoate core and the length and branching of the alkyl chain, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties for applications in displays and photonics.

Another area of interest is the design of functional polymers. Benzoate moieties can be incorporated into polymer backbones or as side chains to impart specific properties, such as thermal stability, mechanical strength, or optical transparency. For example, polymers based on benzodithiophene, a related aromatic structure, have shown promise in organic solar cells. rsc.org Similar design principles could be applied to create high-performance polymers from benzoate-based monomers. mdpi.comrsc.org

Furthermore, the ability of benzoates to coordinate with metal ions opens up possibilities for the creation of metal-organic frameworks (MOFs). mdpi.com These porous materials have potential applications in gas storage, separation, and catalysis. By carefully selecting the benzoate ligand and the metal node, it is possible to design MOFs with specific pore sizes and chemical functionalities. rsc.org

Q & A

Q. What are the established synthetic routes for 2-Octyl benzoate, and how can researchers ensure reproducibility?